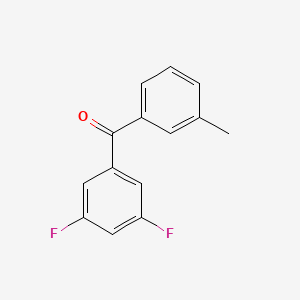

3,5-Difluoro-3'-methylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

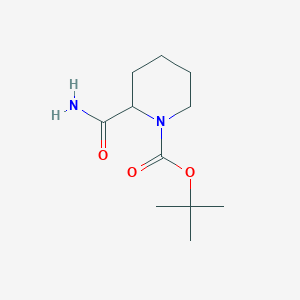

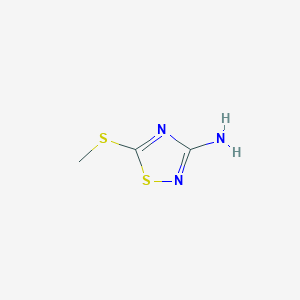

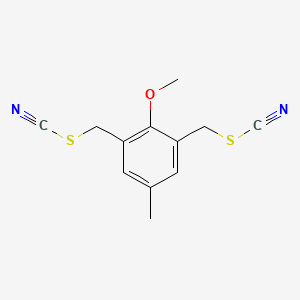

3,5-Difluoro-3'-methylbenzophenone, also known as this compound, is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a high melting point and low volatility. Its chemical structure consists of a benzene ring with two fluorine atoms and a methyl group attached to the ring. It is used in a variety of applications, such as in the synthesis of pharmaceuticals, as a reagent for organic synthesis, and as a reactant for the production of polymers.

Applications De Recherche Scientifique

Photophysical Behavior of Fluorogenic Molecules : 3,5-Difluoro-3'-methylbenzophenone derivatives have been studied for their photophysical behavior, particularly in the context of fluorogenic molecules like DFHBI and its analogues. These compounds exhibit weak fluorescence in liquid solvents, with their fluorescence significantly enhanced when photoisomerization is impeded. Studies reveal that the fluorescence of these molecules is highly sensitive to the pH of the medium and specific interactions with solvents, such as hydrogen bonding and polarity (Santra et al., 2019).

Fluorescent Sensor for Metal Ion Detection : The compound has applications in developing fluorescent sensors, such as for the detection of Al³⁺ ions. A study demonstrated the high selectivity and sensitivity of a sensor based on o-aminophenol derivatives towards Al³⁺ ions, even in the presence of other metal ions. This sensor showed potential for bio-imaging applications in detecting Al³⁺ in human cervical HeLa cancer cell lines (Ye et al., 2014).

Photochemical Reactions : Studies have explored the photochemical reactions of methylbenzophenone derivatives, including 3-methylbenzophenone. These investigations focus on understanding the mechanisms and efficiency of photohydration reactions and other photochemical transformations under various conditions (Ma et al., 2013).

Material Science and Polymer Chemistry : The compound has been used in the synthesis of novel polymers. For instance, a study on the synthesis of cyclic hyperbranched poly(ether ketone)s derived from 3,5-bis(4-fluorobenzoyl)phenol highlighted its role in polymer science. These polymers have potential applications in various fields due to their unique properties (Kricheldorf et al., 2003).

Electrochemistry : The compound has also been studied in the context of electrochemical applications. For example, research on the use of 3-methylbenzophenone as a novel organic redox-active liquid anolyte material for high voltage and energy density all-organic flow batteries showcases its potential in energy storage technologies (Xing et al., 2020).

Propriétés

IUPAC Name |

(3,5-difluorophenyl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHULHAVAVOBQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374268 |

Source

|

| Record name | 3,5-Difluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

844885-06-9 |

Source

|

| Record name | 3,5-Difluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)

![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)

![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)